Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester
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Overview
Description
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is often carried out under acidic or basic conditions, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives may involve microwave-assisted synthesis, which offers advantages such as increased yield, reduced reaction time, and minimized solvent consumption .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Reduction: Typically involves reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure with diverse biological activities.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): An oxidizing agent used in similar chemical reactions.
Uniqueness
Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
89427-20-3 |
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Molecular Formula |
C11H8Cl2F3N3O2 |
Molecular Weight |
342.10 g/mol |
IUPAC Name |
[5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H8Cl2F3N3O2/c1-19(2)10(20)21-8-6(13)4(12)3-5-7(8)18-9(17-5)11(14,15)16/h3H,1-2H3,(H,17,18) |
InChI Key |
KPGUUMARSUECQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C2C(=CC(=C1Cl)Cl)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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